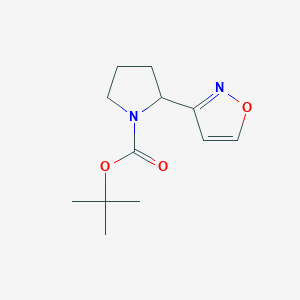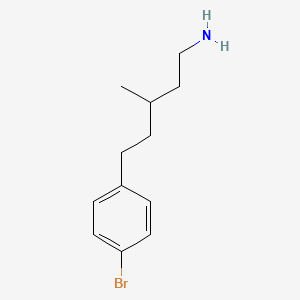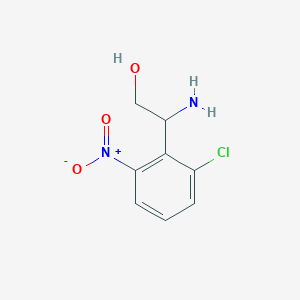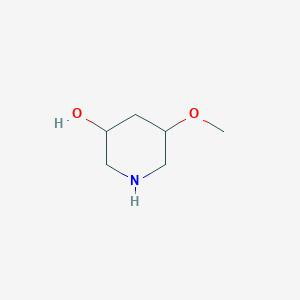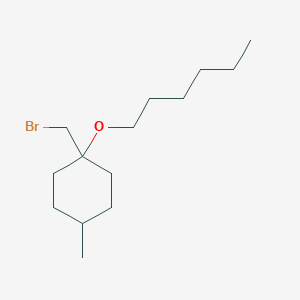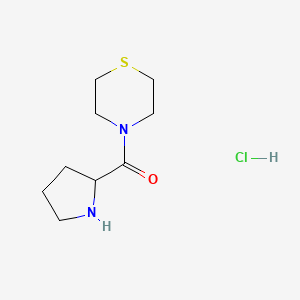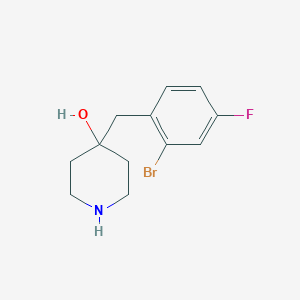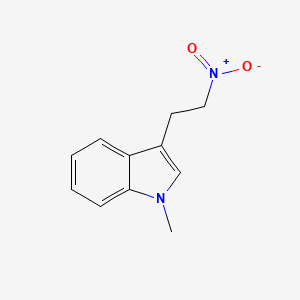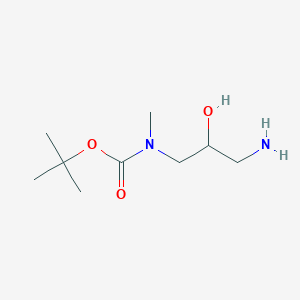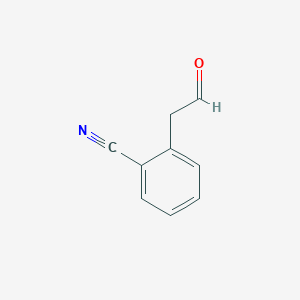
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate is a complex organic compound that features a benzodioxin ring fused with a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin, which is then subjected to further reactions to introduce the pyrrolidine and carboxylate groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new alkyl or aryl groups.
科学的研究の応用
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism by which Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxin ring but lacks the pyrrolidine and carboxylate groups.
Indole Derivatives: Similar in their aromatic nature and potential bioactivity but differ in their core structure
Uniqueness
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC名 |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-2-18-15(17)12-9-16-8-11(12)10-3-4-13-14(7-10)20-6-5-19-13/h3-4,7,11-12,16H,2,5-6,8-9H2,1H3 |
InChIキー |
USBDLLOOQQRPLZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CNCC1C2=CC3=C(C=C2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)

